molecular formula C16H23N3O3 B3235469 (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester CAS No. 1354014-72-4

(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3235469
CAS No.: 1354014-72-4
M. Wt: 305.37 g/mol
InChI Key: GRZDHQVUMDTAHC-AWEZNQCLSA-N
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Description

(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester group and a methyl-amino-acetyl substituent. Its structure combines a six-membered piperidine ring with a polar 2-amino-acetyl moiety, which may enhance solubility and receptor interaction.

Properties

IUPAC Name

benzyl (3S)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(15(20)10-17)14-8-5-9-19(11-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZDHQVUMDTAHC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124883
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354014-72-4
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354014-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C17_{17}H25_{25}N3_{3}O3_{3}
  • CAS Number : 1353959-86-0

The structure includes a piperidine ring, an amino-acetyl group, and a benzyl ester, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor activity. For example, compounds similar to this compound have been tested against various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • CEM cells (human T-lymphocyte)
  • L1210 cells (murine leukemia)

In vitro studies revealed that certain structural modifications can enhance the antiproliferative effects of these compounds, suggesting that the benzyl ester moiety may play a crucial role in increasing cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of protein synthesis : Similar compounds have been shown to disrupt protein synthesis in cancer cells, leading to apoptosis.
  • Modulation of signaling pathways : Research indicates that these compounds can influence pathways related to cell growth and survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related piperidine derivatives have demonstrated efficacy against various bacterial strains, including:

Bacterial StrainActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

These findings suggest that the compound may possess a broad spectrum of antibacterial activity, although further research is necessary to confirm its effectiveness against specific pathogens .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluated the antiproliferative effects of piperidine derivatives on human cancer cell lines. The results indicated that modifications at the amino and carboxylic acid positions significantly influenced IC50_{50} values across different cell lines. The most potent analogs exhibited IC50_{50} values below 10 μM in HeLa cells .
  • Antimicrobial Efficacy :
    • In a comparative study of piperidine derivatives, it was found that certain compounds displayed enhanced activity against β-lactamase producing strains compared to traditional antibiotics. This suggests a potential for developing new antimicrobial agents based on the piperidine scaffold .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses have revealed that substituents on the piperidine ring and modifications to the carboxylic acid moiety can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

The compound’s analogs differ in ring type, substituents, and side-chain modifications, which influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Ring Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target: (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine 2-Amino-acetyl, methyl-amino, benzyl ester Likely C18H25N3O3 ~347.4* Balanced polarity from acetyl; potential for hydrogen bonding
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () Pyrrolidine 2-Amino-acetyl, ethyl-amino, benzyl ester C17H23N3O3 317.38 5-membered ring (higher ring strain); ethyl group may increase lipophilicity
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester () Piperidine 2-Amino-acetyl, ethyl-carbamic, benzyl ester C17H25N3O3 327.4 Carbamic acid group adds polarity; may alter metabolic stability
3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester () Piperidine Branched butyryl, methyl-amino, benzyl ester C20H31N3O3 361.48 Branched chain enhances lipophilicity; potential for enhanced membrane permeability
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester () Piperidine Chloro-acetyl, cyclopropyl-amino, benzyl ester C18H23ClN2O3 362.84 Chlorine atom introduces electronegativity; cyclopropyl group adds steric hindrance

Note: Exact formula for the target compound is inferred based on analogs in , and 21.

Commercial and Research Status

  • Several analogs (e.g., ) are listed as discontinued, indicating possible stability or efficacy issues. The target compound’s structural simplicity may offer advantages in scalability and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

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